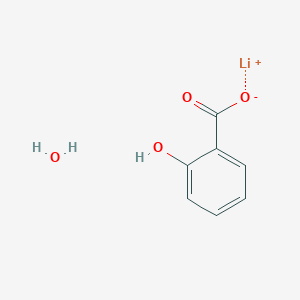

Lithium salicylate monohydrate

Description

Contextualization within Lithium Chemistry and Salicylate (B1505791) Ligands

Lithium, as the lightest of the alkali metals, possesses a unique set of chemical properties. numberanalytics.com With an atomic number of 3, it is characterized by a small ionic radius and a high charge density, which imparts a strong polarizing ability to the Li⁺ ion and often leads to compounds with significant covalent character. vedantu.comdoubtnut.com This distinguishes it from its heavier alkali metal counterparts like sodium and potassium. numberanalytics.com The chemistry of lithium is vast, with its compounds finding use in areas ranging from rechargeable batteries to pharmaceuticals. nih.govebsco.com

The salicylate anion, derived from salicylic (B10762653) acid, is a well-known and versatile ligand in coordination chemistry. It can coordinate to metal ions through its carboxylate and hydroxyl groups, acting as a bidentate chelating agent. The interaction between the salicylate ligand and a metal center can form stable six-membered rings, a property leveraged in various chemical applications, including the synthesis of complex coordination compounds. chemimpex.com The formation of lithium salicylate monohydrate is a direct consequence of the interaction between the highly reactive lithium ion and the salicylate ligand. numberanalytics.com

Historical Perspectives on Alkali Salicylate Coordination Chemistry

The coordination chemistry of alkali metals was a relatively overlooked field until the mid-20th century. Historically, many compounds of alkali metals, including sodium and potassium, have been known since antiquity, but the systematic study of their coordination complexes is a more modern endeavor. ebsco.com The discovery of crown ethers in the 1960s, which could form stable complexes with alkali metal ions, significantly spurred interest in this area.

Research into alkali metal salicylates gained traction as chemists began to explore the synthesis and properties of these compounds. For instance, processes for the production of alkali metal salicylates by neutralizing salicylic acid were developed, with careful control of temperature and pH to prevent the formation of colored impurities. google.com By the late 1970s and 1980s, studies were being conducted on the preparation of various metal salicylates for applications in materials like pressure-sensitive recorders. google.com The synthesis of phenyl salicylate, first accomplished in the 1880s, also highlights the long history of chemical manipulation of the salicylate functional group. wikipedia.org These historical developments paved the way for the detailed structural and chemical characterization of specific compounds like this compound.

Significance of Hydrated Lithium Salts in Material Science and Bioinorganic Chemistry

The prevalence of hydrated lithium salts is a direct result of the properties of the lithium ion. Due to its small size and consequently high charge density, the Li⁺ ion has a strong ability to polarize water molecules, attracting them to form a hydration sphere. vedantu.comdoubtnut.comvedantu.com This tendency for hydration is much greater than that of other alkali metals, whose larger ions have a lower charge density. doubtnut.com As a result, many simple lithium salts are commonly found in their hydrated forms. vedantu.comvedantu.com This water of crystallization is not merely incidental; it is an integral part of the crystal structure and influences the compound's properties.

In material science, hydrated lithium salts serve as important precursor materials. chemimpex.com Lithium salicylate, in particular, has been investigated for various applications. It has been identified as a useful antioxidant in the production of oils and greases. rsc.orgrsc.org Furthermore, optical quality single crystals of lithium salicylate have been grown from aqueous solutions and studied for their potential use in thermal neutron detection, indicating its relevance in the development of scintillation materials. researchgate.netresearchgate.net Its utility also extends to being a reagent in organic synthesis and a candidate for the development of advanced materials like polymer composites. chemimpex.com

In the realm of bioinorganic chemistry, the study of lithium and its salts is of considerable importance. numberanalytics.comresearchgate.net The lithium ion can interact with a multitude of biological molecules, including ion channels and enzymes, which is the basis for its therapeutic applications. numberanalytics.comacs.org The specific form of the lithium salt, such as this compound, is significant. Research has explored how different salt forms can alter the pharmacokinetic profile of lithium. The crystal structure of lithium salicylate, including its hydrated form and its ability to form ionic cocrystals with molecules like L-proline (B1679175), has been studied to understand how these modifications might lead to improved therapeutic agents. acs.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

This table summarizes key identifiers and structural data for the compound.

| Property | Value | Source(s) |

| IUPAC Name | lithium;2-hydroxybenzoate;hydrate (B1144303) | nih.gov |

| CAS Number | 75575-50-7 | nih.gov |

| Molecular Formula | C₇H₇LiO₄ | nih.gov |

| Molecular Weight | ~162.1 g/mol | nih.gov |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | researchgate.netrsc.org |

| Coordination | Lithium is tetrahedrally coordinated by oxygen atoms from water and carboxylate groups. | |

| Structural Feature | Forms a layer structure with alternating Δ- and Λ-[(H₂O)Li⁺]∞ helices. | researchgate.netrsc.org |

Table 2: Compound Names Mentioned in the Article

Properties

IUPAC Name |

lithium;2-hydroxybenzoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQWWJVTSPXPSF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C(=C1)C(=O)[O-])O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75575-50-7 | |

| Record name | Lithium Salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Crystallization Science of Lithium Salicylate Monohydrate

Established Synthetic Pathways

The synthesis of lithium salicylate (B1505791) monohydrate can be achieved through several chemical routes, primarily involving acid-base reactions or metathesis. The choice of pathway often depends on the desired purity, yield, and available starting materials.

The most common and straightforward method for synthesizing lithium salicylate monohydrate is through the direct acid-base neutralization of salicylic (B10762653) acid with a lithium base, typically lithium hydroxide (B78521). vulcanchem.com This reaction is generally performed under controlled stoichiometric conditions to ensure complete conversion and high purity of the final product.

C₇H₆O₃ + LiOH·H₂O → C₇H₅LiO₃·H₂O + H₂O

An alternative approach within this category involves the use of lithium carbonate as the base. axiomchem.com This method also relies on the acidic nature of the phenolic proton of salicylic acid to drive the reaction forward, producing lithium salicylate, water, and carbon dioxide.

A general procedure for the synthesis of bi-aryl analogues of salicylic acids involves the hydrolysis of the corresponding ethyl ester with lithium hydroxide monohydrate in ethanol (B145695) under reflux, followed by acidification to yield the desired product. nih.gov

Table 1: Summary of Direct Acid-Base Neutralization Synthesis

| Lithium Source | Acid | Solvent(s) | Temperature | Key Steps |

| Lithium Hydroxide Monohydrate | Salicylic Acid | Aqueous or Alcoholic | 60–80°C | Neutralization, Crystallization, Filtration, Purification |

| Lithium Carbonate | Salicylic Acid | Not specified | Not specified | Neutralization reaction axiomchem.com |

| Lithium Hydroxide Monohydrate | Ethyl ester of salicylic acid analogue | Ethanol, Water | Reflux | Saponification, Acidification, Extraction, Purification nih.gov |

Beyond direct neutralization, alternative methods have been established for the synthesis of lithium salicylate. One such method is a metathesis reaction, also known as a double displacement reaction. This route involves reacting lithium sulfate (B86663) with barium salicylate.

A more recent and novel approach focuses on chemical recycling. Lithium can be recovered from spent primary lithium metal batteries (LMBs) by reacting them with methyl salicylate in an alcohol solution. rsc.org This process yields lithium aryloxides of varying nuclearities. rsc.org Subsequent hydrolysis of these lithium aryloxide precursors, such as [Li₆(OAr)₆] (where ArOH = ethyl salicylate), leads to the formation of this compound, [Li(Sal)(H₂O)]n. rsc.org This recycling pathway not only provides a method for synthesis but also addresses the recovery of valuable materials from electronic waste. rsc.org

Crystal Growth Techniques and Polymorphism

The crystallization process is critical in obtaining solid-state this compound with desired physical properties. The choice of solvent and the method of crystallization significantly influence the crystal structure, stability, and morphology.

When lithium salicylate is crystallized from aqueous solutions, it forms the monohydrate, Li(Sal)(H₂O). researchgate.netrsc.org Research has shown that this monohydrate crystallizes in the monoclinic space group P21/c. researchgate.netrsc.org The structure consists of alternating helical chains of [(H₂O)Li⁺]∞ running parallel to the b-axis. researchgate.netrsc.org These helices are interconnected by the carboxylate groups of the salicylate anions, which form double bridges at the tetracoordinate lithium cations. researchgate.netrsc.org However, other studies have reported that crystallization from water can also produce a stable modification that is different from the previously reported monohydrate structure. researchgate.netacs.org Slow evaporation of a hot deionized water solution is a specific technique used to grow these crystals. nih.govacs.org

Controlled evaporation and cooling are standard techniques used to induce crystallization from a supersaturated solution. myandegroup.comgoogle.com For this compound, these methods are typically applied following the initial synthesis in solution. Slow evaporation of the solvent increases the concentration of the solute until it exceeds the solubility limit, leading to crystal formation. myandegroup.com This technique was used to prepare ionic cocrystals of lithium salicylate with l-proline (B1679175) by dissolving the components in hot deionized water and allowing the solvent to evaporate slowly from a hot plate. nih.govacs.org Similarly, cooling a saturated solution reduces the solubility of the salt, causing it to precipitate out as crystals. myandegroup.com The rate of cooling can influence the size and quality of the resulting crystals.

The solvent system plays a crucial role in determining the final crystalline form of lithium salicylate. researchgate.netresearchgate.net Crystallization from an aqueous solution reliably yields the stable this compound. researchgate.net

In contrast, when methanol (B129727) is used as the solvent for crystallization, an unstable solvate, LiSal·MeOH, is formed. researchgate.netresearchgate.netacs.org These crystals are not stable under ambient conditions and quickly degrade upon exposure to air due to the loss of the methanol molecule from the crystal lattice. researchgate.netresearchgate.netacs.org The difficulty of nucleation for salicylic acid, a related compound, has been shown to increase in the order of chloroform, ethyl acetate, acetonitrile, acetone, and methanol, indicating strong solvent-solute interactions that influence crystal formation. diva-portal.org The study of salicylic acid in methanol-water mixtures further highlights the complex interactions between the solute and solvent that can affect the final product. researchgate.net

Table 2: Influence of Solvent on Lithium Salicylate Crystal Formation

| Solvent | Resulting Crystalline Form | Stability | Reference |

| Water | This compound (LiSal·H₂O) | Stable | researchgate.netresearchgate.netacs.org |

| Methanol | Lithium Salicylate Methanol Solvate (LiSal·MeOH) | Unstable; degrades in air | researchgate.netresearchgate.netacs.org |

Polymorphic Forms and Interconversion Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. While this compound itself has a well-documented primary crystal structure, research has also revealed the existence of other solvates and polymorphic forms, particularly in its cocrystals.

Lithium salicylate typically crystallizes from aqueous solutions as a monohydrate (LiSal·H₂O). researchgate.netrsc.orgresearchgate.net This form is characterized by a monoclinic crystal system with the space group P21/c. rsc.orgresearchgate.net In this structure, the lithium cations are tetrahedrally coordinated by oxygen atoms from both the water molecules and the carboxylate groups of the salicylate anions. rsc.org This arrangement forms helical polymer-like chains of [(H₂O)Li+]∞ that run parallel along the b-axis of the crystal. rsc.orgresearchgate.net However, some studies have indicated that crystallization from water can also produce a stable modification that is distinct from this commonly reported monohydrate structure, suggesting the potential for polymorphism in the hydrate (B1144303) itself. researchgate.netacs.org

In addition to the monohydrate, a hexahydrate form (LiSal·6H₂O) has been identified. The monohydrate is more stable at higher temperatures, while the hexahydrate is susceptible to dehydration under ambient conditions.

Significant research into polymorphism has been conducted on ionic cocrystals of lithium salicylate, particularly with the amino acid L-proline. These studies have identified two distinct polymorphs, designated LISPRO(α) and LISPRO(β). acs.orgresearchgate.net

LISPRO(α): This is a monoclinic form of the 1:1 cocrystal of lithium salicylate and L-proline. acs.orgresearchgate.net

LISPRO(β): This is a new, more thermodynamically stable orthorhombic polymorph. acs.orgresearchgate.net

The primary difference between these two polymorphs lies in the conformation of the salicylate ions and the spatial arrangement of their crystal networks. acs.org Interconversion between these forms has been observed; LISPRO(α) can transform into the more stable LISPRO(β) form when subjected to slurry conditions. acs.orgresearchgate.net

Table 1: Polymorphic and Solvated Forms Related to Lithium Salicylate

| Compound/Cocrystal | Formula | Crystal System | Space Group | Key Characteristics |

| This compound | C₇H₅LiO₃·H₂O | Monoclinic | P21/c | Commonly observed form from aqueous solution. rsc.org |

| Lithium Salicylate Hexahydrate | LiSal·6H₂O | Not specified | Not specified | Prone to dehydration; less stable than the monohydrate at higher temperatures. |

| LISPRO(α) | [Li(Pro)(Sal)] | Monoclinic | Not specified | A 1:1 ionic cocrystal of lithium salicylate and L-proline. acs.orgresearchgate.net |

| LISPRO(β) | [Li(Pro)(Sal)] | Orthorhombic | P2₁2₁2₁ | The more thermodynamically stable polymorph of the L-proline cocrystal. acs.org |

Factors Affecting Crystal Morphology and Yield

The choice of solvent is one of the most significant factors. Crystallization from aqueous solutions typically yields the this compound. researchgate.netrsc.org In contrast, using methanol as a solvent results in the formation of an unstable solvate, LiSal·MeOH, which rapidly degrades in air as it loses methanol, demonstrating how the solvent directly determines the final crystal composition and stability. researchgate.netacs.org For purification, recrystallization in ethanol-water mixtures is employed, indicating that solvent composition is key to achieving high purity.

Temperature and the rate of solvent evaporation are also critical process parameters. The synthesis of lithium salicylate cocrystals, for instance, involves dissolving the components in hot deionized water (75–90 °C) and allowing for slow evaporation. nih.gov This controlled, high-temperature process facilitates the formation of well-defined, colorless crystals. nih.gov The stability of different solvates is also temperature-dependent; the monohydrate form is more stable at higher temperatures compared to the hexahydrate.

The kinetics of crystallization, including the time allowed for crystal growth, directly impacts the quality of the final product. A direct aqueous reaction between salicylic acid and a lithium source can yield pure crystals, but this process may require extended periods, sometimes lasting for months, to achieve a high-quality yield.

General principles of crystallization suggest that other factors, such as precursor concentration and stirring rate , also play a significant role. mdpi.com For similar lithium salts like lithium carbonate, higher feed concentrations have been shown to result in larger crystal particle sizes, while the stirring rate can significantly affect the aggregation of particles. mdpi.com These principles are broadly applicable to the crystallization of this compound.

Table 2: Factors Influencing Crystallization of this compound

| Factor | Effect on Morphology and Yield |

| Solvent Type | Determines the crystal form (e.g., water yields monohydrate, methanol yields an unstable solvate). researchgate.netacs.org |

| Solvent Composition | Affects purity and yield; ethanol-water mixtures are used for recrystallization. |

| Temperature | Influences the stability of different solvates (monohydrate is more stable at higher temperatures). High temperatures (75-90°C) are used for cocrystal synthesis. nih.gov |

| Evaporation Rate | Slow evaporation is used to grow well-defined crystals. nih.gov |

| Crystallization Time | Longer crystallization times (months) can be necessary to obtain pure crystals from direct aqueous reactions. |

| Precursor Concentration | Influences supersaturation, which can affect particle size and growth rate. mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction (SCXRD) Studies

Lithium salicylate (B1505791) crystallizes from aqueous solutions as a monohydrate in the monoclinic crystal system. researchgate.netrsc.org The specific space group has been determined to be P2₁/c (No. 14), which is a centrosymmetric space group. researchgate.netrsc.orgnih.gov This space group designation indicates the presence of a two-fold screw axis (2₁) and a c-glide plane. The unit cell is the fundamental repeating block of the crystal lattice, and its dimensions for lithium salicylate monohydrate have been precisely measured. nih.gov

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 13.1148 Å |

| b | 4.6992 Å |

| c | 12.8071 Å |

| α | 90.00° |

| β | 107.900° |

| γ | 90.00° |

| Z | 4 |

Data sourced from PubChem CID 91886581. nih.gov

While the coordination bonds to the lithium cation are the primary drivers of the structure, weaker intermolecular forces, particularly hydrogen bonds, play a crucial role in stabilizing the three-dimensional architecture. The water molecule is a key participant in this network, acting as a hydrogen bond donor. These hydrogen bonds link the primary coordination polymers, extending the structure into a 3D supramolecular assembly. researchgate.net For instance, the hydrogen atoms of the coordinated water molecule can form hydrogen bonds with the oxygen atoms of the carboxylate groups or the phenolic hydroxyl groups of adjacent salicylate anions.

The combination of lithium coordination and hydrogen bonding results in a complex and elegant supramolecular architecture. The structure is best described as a layer structure. researchgate.netrsc.org Within these layers, there are infinite helical chains with the formula [(H₂O)Li⁺]∞ that run parallel to the b-axis of the unit cell. researchgate.netrsc.org The crystal contains both right-handed (Δ) and left-handed (Λ) helices, which alternate within the structure. researchgate.netrsc.org These helices are interconnected by the salicylate anions, which act as bridging ligands, linking the tetracoordinate lithium centers of adjacent chains. researchgate.netrsc.org This arrangement creates a dense, layered polymeric network.

Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorph Identification

Powder X-ray diffraction (PXRD) is a vital analytical tool used to analyze bulk crystalline samples. Unlike SCXRD, which requires a single, high-quality crystal, PXRD is performed on a finely powdered sample containing a vast number of randomly oriented microcrystals.

The primary use of PXRD in the context of this compound is to confirm the phase purity of a synthesized batch. The experimental PXRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. This experimental pattern is compared against a reference pattern calculated from the single-crystal structure data. A perfect match, with no additional peaks, confirms that the bulk sample is composed of the single, desired phase. The presence of unexpected peaks would indicate impurities. mdpi.com

Furthermore, PXRD is essential for identifying and distinguishing between different polymorphs—crystals of the same compound that have different internal packing arrangements. While this compound itself has a well-defined structure, studies on related cocrystals, such as lithium salicylate l-proline (B1679175), have shown the existence of multiple polymorphic forms (designated α and β). researchgate.net These different forms yield distinct PXRD patterns, allowing for their unambiguous identification and for the study of transformations between them. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of this compound. These techniques measure the vibrational modes of molecules, which are sensitive to the chemical environment, bond strength, and symmetry of the functional groups. thermofisher.com The coordination of the salicylate ligand and the water molecule to the lithium ion induces characteristic shifts in their vibrational frequencies compared to the free ligand or unbound water. researchgate.net

The FT-IR and Raman spectra of this compound exhibit distinct bands corresponding to the vibrations of its constituent functional groups: the aromatic ring, the hydroxyl group, and the carboxylate group.

Aromatic Ring Vibrations: The salicylate anion features a benzene ring whose vibrations appear in characteristic regions of the spectrum. The C=C stretching vibrations within the aromatic ring are typically observed in the 1450-1610 cm⁻¹ region. researchgate.net C-H stretching vibrations of the aromatic ring produce signals above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations are also present at lower frequencies.

Phenolic C-O and O-H Vibrations: The hydroxyl (-OH) group attached to the aromatic ring gives rise to specific vibrational modes. The C-O stretching vibration of the phenolic group is expected around 1245 cm⁻¹. researchgate.net The O-H in-plane bending mode can also be identified. The O-H stretching vibration typically appears as a broad band in the high-frequency region of the IR spectrum, often centered around 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding.

Interactive Table 1: Characteristic Vibrational Frequencies of Salicylate Functional Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretching | 3000 - 3100 | Aromatic Ring |

| Aromatic C=C Stretching | 1450 - 1610 | Aromatic Ring |

| Phenolic C-O Stretching | ~1245 | Phenolic -OH |

| Carboxylate Asymmetric Stretching (νas) | 1540 - 1650 | Carboxylate |

| Carboxylate Symmetric Stretching (νs) | 1360 - 1450 | Carboxylate |

The vibrational modes of the carboxylate group (COO⁻) are particularly diagnostic of its coordination environment. The two key vibrations are the asymmetric stretching (νas(COO⁻)) and the symmetric stretching (νs(COO⁻)). spectroscopyonline.com In alkali metal salts of carboxylic acids, these bands are typically intense in the IR spectrum due to the large change in dipole moment during vibration. 911metallurgist.com

The frequency separation between the asymmetric and symmetric stretches, denoted as Δν (Δν = νas - νs), is a critical parameter used to infer the coordination mode of the carboxylate group to the metal ion. 911metallurgist.com In this compound, the crystal structure reveals that the carboxylate groups act as bridging ligands between tetracoordinate lithium cations. rsc.orgresearchgate.net This bridging bidentate coordination mode influences the Δν value.

Different coordination modes result in different separations:

Ionic Interaction: A relatively small Δν is expected, as the two C-O bonds are nearly equivalent. For sodium oleate, the bands are at ~1560 and ~1440 cm⁻¹, giving a Δν of ~120 cm⁻¹. 911metallurgist.com

Unidentate (Monodentate) Coordination: One oxygen atom coordinates to the metal. This leads to a larger separation (Δν), often in the range of 200-300 cm⁻¹, as the C=O and C-O bonds become more distinct. 911metallurgist.com

Bidentate Coordination (Chelating or Bridging): Both oxygen atoms coordinate to one or more metal centers. This mode typically results in a smaller Δν compared to unidentate coordination. 911metallurgist.comresearchgate.net

For this compound, the asymmetric and symmetric stretching bands are expected in the regions of 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. spectroscopyonline.com The precise positions reflect the specific bridging coordination within its crystal lattice.

Interactive Table 2: Carboxylate Stretching Frequencies and Coordination Modes

| Coordination Mode | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Separation (Δν = νas - νs) (cm⁻¹) |

| Ionic | 1510 - 1650 | 1280 - 1400 | Small |

| Unidentate | Higher frequency | Lower frequency | Large (~200 - 300) |

| Bidentate | Lower frequency | Higher frequency | Smaller than unidentate |

The single water molecule in the formula unit of this compound is not merely lattice water; it is directly coordinated to the lithium cation, forming part of its tetrahedral coordination sphere. researchgate.net This direct coordination and its involvement in hydrogen bonding significantly affect its vibrational spectrum. The vibrations of water molecules in hydrated salts can be categorized into stretching, bending, and librational modes. researchgate.netamolf.nl

O-H Stretching: Coordinated water molecules typically show two O-H stretching bands: a symmetric (ν1) and an asymmetric (ν3) mode. These are usually found in the 3000-3600 cm⁻¹ region. Their frequencies are lower than those of free water due to coordination to the cation and hydrogen bonding.

H-O-H Bending: The bending mode (ν2) of the water molecule, also known as the scissoring mode, appears as a sharp band, typically in the range of 1600-1650 cm⁻¹.

Librational Modes: At lower frequencies (typically below 1000 cm⁻¹), librational modes corresponding to rocking, wagging, and twisting motions of the coordinated water molecule can be observed. These modes are often broad and can be difficult to assign definitively without theoretical calculations. researchgate.net

The analysis of these bands provides insight into the strength of the Li-OH₂ bond and the hydrogen bonding network within the crystal structure.

Other Spectroscopic Techniques for Coordination Environment

While X-ray diffraction provides a definitive picture of the solid-state structure, including the tetracoordinate environment of the Li⁺ ion rsc.org, other spectroscopic techniques can offer complementary information, particularly about the local environment of the cation.

For lithium-containing compounds, ⁷Li Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique. Although detailed ⁷Li NMR studies specifically on solid this compound are not widely reported, the technique is broadly used to probe the local environment of lithium ions. elsevierpure.com The chemical shift of the ⁷Li nucleus is sensitive to its coordination number and the nature of the coordinating ligands. A tetrahedral LiO₄ environment, as found in this compound researchgate.net, would be expected to produce a characteristic chemical shift in the solid-state ⁷Li NMR spectrum.

Furthermore, techniques such as ¹³C and ¹H NMR spectroscopy can be used to characterize the salicylate ligand and confirm the structure in solution, while UV-Visible spectroscopy can provide information on the electronic transitions within the salicylate anion. However, for directly probing the Li⁺ coordination sphere in this specific solid hydrate (B1144303), ⁷Li NMR remains the most relevant supplementary spectroscopic tool.

Coordination Chemistry and Reactivity Investigations

Ligand Properties of Salicylate (B1505791) Anion in Lithium Complexes

The salicylate anion, derived from salicylic (B10762653) acid, is a versatile ligand in coordination chemistry. Its behavior within lithium complexes is characterized by specific bonding modes and is heavily influenced by non-covalent intramolecular interactions.

In the solid-state structure of lithium salicylate monohydrate, the salicylate anion primarily acts as a bridging ligand. The coordination around the lithium cation is tetrahedral, but the salicylate anion does not form a simple chelate ring using both its carboxylate and hydroxyl groups with a single metal center. Instead, the carboxylate group is the primary site of interaction with the lithium ions.

Specifically, the carboxylate groups of the salicylate anions perform a double-bridging function between adjacent tetracoordinate lithium cations. rsc.org This bridging mode is fundamental to the formation of the compound's extended polymeric structure. The lithium cations and water molecules assemble into infinite one-dimensional helices, which run parallel to each other. rsc.orgresearchgate.net The salicylate anions then link these helices together, with each carboxylate group bridging two different lithium centers from neighboring helical chains, thus creating a layered two-dimensional network. researchgate.net

A defining characteristic of the salicylate anion within the this compound structure is the presence of a strong internal hydrogen bond. researchgate.net This bond forms between the hydrogen atom of the phenolic hydroxyl group (-OH) and one of the oxygen atoms of the carboxylate group (-COO⁻).

This intramolecular interaction significantly influences the geometry of the ligand. It locks the salicylate anion into a planar conformation and restricts the rotational freedom of the carboxylate group relative to the aromatic ring. Crystallographic studies have determined that this internal hydrogen bond is notably bent, a consequence of the rigid geometry of the ligand scaffold. researchgate.net The presence of this bond affects the electronic distribution within the anion and influences its coordination behavior by orienting the carboxylate group in a fixed position for bridging interactions.

| Parameter | Value | Reference |

|---|---|---|

| O-H···O Angle | 154(2)° | researchgate.net |

| O···O Distance | 2.52-2.53 Å | researchgate.net |

Complex Formation with Metal Ions

The interaction of the salicylate ligand with lithium ions results in a unique coordination architecture, which can be compared with complexes formed with heavier alkali metals. This comparison highlights the role of cation size and charge density in determining the final solid-state structure.

The crystal structures of salicylates of heavier alkali metals, such as cesium and rubidium, differ significantly from that of this compound, primarily due to the larger ionic radii of Cs⁺ and Rb⁺.

In cesium salicylate monohydrate, Cs(Sal)(H₂O), the cesium cation exhibits a much higher coordination number of eight. acs.orgnih.gov Its coordination sphere is irregular and composed exclusively of oxygen atoms from neighboring salicylate anions and water molecules. acs.orgnih.gov Unlike the helical chains seen in the lithium analogue, cesium salicylate forms a layered structure where the large cations and the polar groups of the ligands are located in core domains, sandwiched between the aromatic rings. acs.orgnih.gov The structural organization is primarily driven by steric effects and general electrostatic forces rather than the directional bonding that leads to the well-defined helical motifs in the lithium compound. nih.gov Attempts to crystallize rubidium salicylate have been less successful, though its coordination environment in related structures is typically high, for instance, a coordination number of seven is observed in rubidium anthranilate monohydrate. acs.orgnih.gov

| Property | This compound | Cesium Salicylate Monohydrate |

|---|---|---|

| Cation Coordination Number | 4 | 8 |

| Coordination Geometry | Tetrahedral | Irregular |

| Structural Motif | 1D Helical Chains of [(H₂O)Li⁺]∞ | 2D Layered Sheets |

| Primary Driving Force | Directional Coordination | Steric and Electrostatic Forces |

This compound is an excellent example of the construction of a coordination network using an s-block metal. The structure is a well-ordered, two-dimensional coordination polymer. researchgate.net The fundamental building blocks are the chiral, one-dimensional Δ- and Λ-[(H₂O)Li⁺]∞ helices. rsc.org

Chemical Reactivity and Transformations

The chemical reactivity of this compound is centered on the properties of the salicylate anion and its stability as a salt. It can be formed through hydrolysis reactions and participates in transformations relevant to both organic synthesis and materials science.

One notable transformation is its formation from the hydrolysis of related compounds. For instance, this compound can be synthesized by the quantitative hydrolysis of lithium aryloxide complexes derived from methyl salicylate. rsc.org This method has been explored as a pathway for recycling and recovering lithium from battery waste into a useful chemical product. rsc.org Furthermore, the salicylate anion is the stable end-product of the rapid hydrolysis of acetylsalicylic acid (aspirin) in solutions containing alkali metal hydroxides or carbonates. wikipedia.org

Lithium salicylate itself is recognized for its chemical stability, which allows it to be used as a reagent in organic synthesis and as a component in various formulations. chemimpex.com It is reported to function as an important antioxidant in the production of oils and greases, a role that leverages the chemical properties of the salicylate moiety. rsc.org While detailed thermal decomposition studies specifically on the monohydrate are not extensively reported, related alkali metal carboxylates undergo thermal breakdown, often involving decarboxylation at elevated temperatures. The compound's ability to form complexes with a variety of metal ions also makes it a useful tool in coordination chemistry studies. chemimpex.com

Oxidation, Reduction, and Substitution Reactions

The reactivity of this compound is centered around the salicylate ligand, which can participate in a variety of chemical transformations. While specific studies detailing the oxidation, reduction, and substitution reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the known chemistry of salicylic acid and its derivatives.

Oxidation Reactions: The phenolic hydroxyl group and the aromatic ring of the salicylate ligand are susceptible to oxidation. Under controlled conditions, oxidation can lead to the formation of dihydroxybenzoic acid derivatives or, with more potent oxidizing agents, ring-opening products. The presence of the carboxylate group can influence the regioselectivity of the oxidation.

Reduction Reactions: The carboxylic acid group of the salicylate can be reduced to a primary alcohol, yielding 2-hydroxybenzyl alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride. The aromatic ring can also be reduced under more vigorous conditions, such as catalytic hydrogenation at high pressure and temperature, to produce lithium 2-hydroxycyclohexanecarboxylate.

Substitution Reactions: The aromatic ring of the salicylate ligand is activated towards electrophilic substitution by the hydroxyl and carboxylate groups. These reactions, such as halogenation, nitration, and sulfonation, would primarily occur at positions para and ortho to the hydroxyl group (positions 3 and 5). However, the specific reaction conditions would need to be carefully controlled to prevent oxidation of the ring. Nucleophilic substitution of the hydroxyl group is also a possibility after conversion to a better leaving group.

It is important to note that the coordination of the salicylate to the lithium ion can modulate its reactivity compared to free salicylic acid. The lithium ion may act as a Lewis acid, potentially influencing the electron density of the aromatic ring and the reactivity of the functional groups.

Influence of Controlled Conditions (Temperature, pH) on Reaction Products

The stability and reaction pathways of this compound are significantly influenced by experimental conditions such as temperature and pH.

Influence of Temperature:

Thermal decomposition studies on related salicylates, such as aspirin, indicate that at elevated temperatures, the salicylate moiety can undergo esterification reactions, forming oligomeric salicylate esters nih.gov. While specific data for this compound is not available, it is plausible that heating could lead to the loss of the water of hydration, followed by potential decarboxylation or intermolecular reactions between salicylate units at higher temperatures. The thermal decomposition of other lithium salts of organic acids, like lithium oxalate, proceeds to form lithium carbonate rsc.org. This suggests a possible decomposition pathway for lithium salicylate under harsh thermal conditions.

Table 1: General Effects of Temperature on Salicylate Compounds

| Temperature Range | Potential Reactions/Effects on Salicylate Moiety |

| Low to Moderate | Dehydration (loss of water of hydration) |

| Elevated | Intermolecular esterification, potential for oligomerization nih.gov |

| High | Decarboxylation, decomposition to simpler organic molecules and lithium carbonate rsc.org |

Influence of pH:

The pH of the reaction medium plays a critical role in the reactivity of the salicylate ligand, particularly in aqueous solutions. The stability of the ester group in salicylate derivatives is known to be pH-dependent. For instance, the hydrolysis of methyl salicylate is significantly accelerated in alkaline environments (pH 9) nih.gov.

Studies on the hydrolysis of lysine acetylsalicylate have demonstrated that the reaction is subject to acid-base catalysis, with different reaction pathways dominating in different pH ranges researchgate.net. This indicates that both acidic and basic conditions can promote the hydrolysis of salicylate derivatives.

For this compound in aqueous solution, the pH will affect the protonation state of the phenolic hydroxyl group and the carboxylate group.

In acidic solutions (low pH): The carboxylate group will be protonated to form salicylic acid. This can affect its coordination to the lithium ion and its solubility. The hydrolysis of any potential salicylate esters would be catalyzed by H+ ions.

In neutral to mildly alkaline solutions (neutral to high pH): The carboxylate remains deprotonated. The phenolic hydroxyl group (pKa ~13) will remain largely protonated until very high pH. The hydrolysis of salicylate esters is catalyzed by hydroxide (B78521) ions and is generally faster at higher pH nih.gov.

Table 2: Influence of pH on the Hydrolysis of Salicylate Esters (Analogous Systems)

| pH Range | Dominant Catalytic Species | Relative Rate of Hydrolysis | Predominant Salicylate Species |

| < 2 | H₃O⁺ | Accelerated (Acid Catalysis) researchgate.net | Salicylic Acid |

| 2 - 8 | H₂O (Spontaneous) | Slower | Salicylate Anion |

| > 8 | OH⁻ | Accelerated (Base Catalysis) nih.govresearchgate.net | Salicylate Anion |

These findings from related compounds suggest that to maintain the integrity of the this compound complex in solution, the pH should be carefully controlled, likely within a neutral to slightly acidic range to minimize hydrolysis.

Advanced Applications in Chemical Sciences and Engineering

Role in Organic Synthesis

As a salt of salicylic (B10762653) acid, lithium salicylate (B1505791) monohydrate serves as a useful reagent in various organic reactions, providing a source of both lithium and salicylate ions. axiomchem.com

Lithium salicylate monohydrate is a valuable reagent in organic synthesis, particularly for the development of pharmaceuticals, due to its capacity to introduce the versatile hydroxyl (–OH) functional group into organic molecules. solubilityofthings.com The salicylate anion, containing a pre-existing hydroxyl group ortho to the carboxylate, can be incorporated into larger molecular frameworks, thereby introducing this functionality in a targeted manner.

The compound is utilized in the synthesis and development of new pharmaceutical compounds. axiomchem.comamericanelements.com Given that salicylic acid is a fundamental building block for a wide range of therapeutic agents, its lithium salt acts as a key intermediate or precursor. It is employed in laboratory research to explore the effects of salicylates on biological systems and to advance the creation of novel drug candidates. axiomchem.com

Analytical Chemistry Applications

The well-defined structure and coordination properties of this compound make it a subject of interest in analytical and coordination chemistry.

This compound serves as an important model compound for studying the coordination chemistry of alkali metals. rsc.org Detailed crystallographic studies have revealed a complex and highly unusual structure. The compound crystallizes from aqueous solutions into a monoclinic system (space group P2₁/c). rsc.orgrsc.org Its layer structure is characterized by the presence of alternating helical strings of [(H₂O)Li⁺]∞. rsc.orgrsc.org Within these helices, the lithium cations are tetracoordinate, being double-bridged by the carboxylate groups of the salicylate anions. rsc.orgrsc.org This intricate arrangement provides significant insight into the binding preferences and structural behavior of the lithium ion, which is crucial for understanding its role in various chemical and biological systems. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry (Li⁺) | Tetrahedral |

| Key Structural Feature | Alternating Δ- and Λ-[(H₂O)Li⁺]∞ helices |

The salicylate anion is a known chelating ligand, capable of forming stable complexes with a variety of metal ions through its carboxylate and hydroxyl groups. This compound provides a pure, crystalline source of this ligand. This allows for controlled studies of competitive complexation reactions, where the salicylate ligand can be displaced from the lithium ion by other metal ions of interest. Such studies are fundamental for developing new analytical methods, including selective extraction, sensing, or chromatographic separation of metal ions. The well-characterized interaction between lithium and the salicylate anion serves as a valuable reference point in these investigations. rsc.org

Materials Science and Engineering

The properties of this compound have led to its application in the development of advanced materials for specific technological uses.

Research has demonstrated the successful growth of large, centimeter-scale single crystals of lithium salicylate with good optical quality from both aqueous and methanol (B129727) solutions. osti.gov These high-quality crystals are investigated for their potential use in thermal neutron detection. osti.gov The presence of the ⁶Li isotope allows for an efficient capture reaction with slow neutrons, leading to a scintillation event that can be detected. osti.gov

Furthermore, the compound is used in the preparation of specialized industrial products. It is a component in the formulation of certain anti-corrosion greases. samaterials.com In the field of energy storage, lithium salicylate is utilized in the synthesis of high-specific-capacity cathode materials for lithium-ion batteries, highlighting the role of the salicylate structure in advanced battery chemistry. samaterials.com Related research on lithium bis[salicylato(2-)]borate (LBSB) as a battery electrolyte additive further underscores the utility of salicylate derivatives in improving the performance and thermal characteristics of lithium batteries. researchgate.net

Formulation of Lubricants and Greases as an Antioxidant

Lithium salicylate is incorporated into lubricating oils and greases to function as an effective antioxidant. Its primary role is to prevent the oxidative degradation of the base oil, thereby extending the service life of the lubricant. The effectiveness of lithium salicylate as an antioxidant is influenced by its particle size and distribution within the grease matrix. Research has shown that forming the salt as extremely small, evenly dispersed particles enhances its performance.

One patented method to achieve this involves the in-situ saponification of an aliphatic alcohol ester of a hydroxy benzoic acid (like methyl salicylate) with lithium hydroxide (B78521) within a mineral oil composition. This process yields lithium salicylate with a superior particle size distribution compared to methods involving the co-neutralization of salicylic acid during grease manufacture or the mechanical grinding and addition of pre-formed salt powder. This improved dispersion not only enhances the antioxidant effectiveness but can also improve other properties of the grease, such as the dropping point. Greases formulated with dilithium (B8592608) salicylate demonstrate improved stability in static oxidation tests conducted at elevated temperatures.

Table 1: Comparison of Grease Formulations and Properties

This table illustrates the effect of the preparation method on the properties of a grease containing dilithium salicylate.

Development of Advanced Materials and Coatings

Potential in Polymer Composites

Lithium salicylate has been successfully integrated into polymer composites, primarily for the development of advanced functional materials like plastic scintillators. These composites are typically synthesized through the bulk polymerization of a monomer matrix, such as polyvinyltoluene, into which lithium-6 (B80805) salicylate is dissolved. The salicylate compound is incorporated to make the plastic sensitive to thermal neutrons.

Application as a Thermal Neutron Detection Material

Lithium salicylate enriched with the ⁶Li isotope (⁶LiSal) is a key material in the development of detectors for thermal neutrons. These detectors are sought as alternatives to traditional Helium-3 based detectors. The detection principle relies on the ⁶Li(n,α)³H reaction, where a thermal neutron is captured by a ⁶Li nucleus, which then emits an alpha particle and a triton. These charged particles deposit their energy in the surrounding medium (the scintillator), producing a detectable flash of light.

Lithium-6 salicylate is particularly advantageous because, unlike many other lithium compounds used for this purpose, it is fluorescent and contributes to the scintillation process, which helps to mitigate the loss of light yield. It has been used to create both liquid and solid (plastic) scintillators.

Liquid Scintillators : A high light yield ⁶Li-loaded liquid scintillator was developed using toluene (B28343) as the solvent. By optimizing the concentration to approximately 0.1 wt% ⁶Li, researchers achieved a light yield of 3970 photons per neutron, a value more than three times higher than other organic scintillators.

Plastic Scintillators : Transparent plastic scintillators have been created with a maximum ⁶Li loading of 0.40 wt% using ⁶Li salicylate. These solid-state detectors are robust, scalable, and possess pulse shape discrimination capabilities to differentiate between neutron and gamma-ray events.

Table 2: Performance of ⁶Li Salicylate in Scintillation Materials

This table summarizes key performance metrics for thermal neutron detection materials incorporating ⁶Li Salicylate.

Electrochemical Applications

Use in High Specific Capacity Lithium-Ion Battery Cathode Materials

The synthesis of high specific capacity cathode materials for lithium-ion batteries, such as Lithium-rich Nickel Manganese Cobalt Oxides (Li-rich NMC), typically involves a high-temperature solid-state reaction (lithiation) between a transition metal precursor (e.g., a hydroxide, carbonate, or oxide) and a lithium source. Based on a review of scientific literature, the lithium sources commonly employed in these synthesis methods are inorganic salts, primarily lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH). There is no significant evidence in the reviewed literature to suggest that this compound is used as a lithium source or precursor for the synthesis of these high-capacity cathode materials.

Recovery of Lithium from Spent Batteries

This compound has been synthesized directly as part of a novel recycling process for post-consumer primary lithium batteries. This approach uses coordination chemistry to recover lithium from battery waste in the form of an industrially useful material. The process involves a direct reaction of lithium-containing electronic waste with methyl salicylate, a naturally sourced ester. This reaction, combined with various aliphatic alcohols, recovers lithium in the form of lithium aryloxides. Through subsequent hydrolysis of these intermediates, lithium salicylate, [Li(Sal)(H₂O)]n, can be synthesized. This method was developed as part of a complete recycling strategy for primary lithium metal batteries, where materials from both the cathode and anode were recovered.

Biochemical and Pharmacological Research Perspectives Mechanistic Studies Only

Molecular Mechanism of Action in Biological Systems

The lithium ion exerts its influence by interacting with multiple intracellular targets, leading to a cascade of downstream effects. Its actions are not confined to a single pathway but rather involve a network of interconnected signaling systems that regulate cellular processes from gene transcription to protein function.

A primary and extensively studied mechanism of lithium's action is the direct and indirect inhibition of Glycogen (B147801) Synthase Kinase-3 (GSK-3), a serine/threonine kinase with two isoforms, GSK-3α and GSK-3β. nih.govresearchgate.net GSK-3 is a critical regulatory enzyme involved in a vast number of cellular processes, including metabolism, cell survival, and synaptic plasticity. nih.govresearchgate.net

Lithium inhibits GSK-3 through two principal mechanisms:

Direct Inhibition: Lithium directly competes with magnesium ions (Mg²⁺), which are essential cofactors for GSK-3's enzymatic activity. drugbank.com By displacing Mg²⁺ from its binding site, lithium reduces the enzyme's ability to phosphorylate its numerous substrates. drugbank.com

Indirect Inhibition: Lithium can also increase the inhibitory phosphorylation of GSK-3 at Serine 9 on GSK-3β and Serine 21 on GSK-3α. researchgate.netbiorxiv.org This is often achieved by activating upstream signaling pathways, such as the PI3K/Akt pathway, which in turn phosphorylates and inactivates GSK-3. uoa.gr

The inhibition of GSK-3 by lithium has widespread consequences, as this enzyme is a key negative regulator in many signaling cascades. nih.gov For instance, GSK-3 inhibition promotes the activation of transcription factors and the expression of genes involved in neuroprotection and cell survival. nih.govresearchgate.net

Another significant molecular target of the lithium ion is inositol (B14025) monophosphatase (IMPA). nih.gov Lithium directly inhibits IMPA, an essential enzyme in the phosphatidylinositol (PI) signaling pathway. nih.gov This pathway is a crucial second messenger system that translates extracellular signals into intracellular responses.

The inhibition of IMPA disrupts the recycling of inositol, leading to a state known as "inositol depletion." nih.gov This depletion reduces the levels of phosphatidylinositol 4,5-bisphosphate (PIP₂), a key precursor for the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov By dampening the signaling through this pathway, lithium can modulate a wide range of cellular functions, including calcium mobilization and protein kinase C (PKC) activation. nih.gov Furthermore, the inhibition of IMPA by lithium has been shown to induce autophagy, a cellular process for clearing damaged organelles and aggregate-prone proteins, which is a key component of its neuroprotective effects. nih.gov

The neuroprotective properties of lithium are a direct consequence of its molecular actions, primarily through the inhibition of GSK-3 and IMPA. nih.gov These actions converge to enhance neuronal resilience, promote cell survival, and stimulate neurogenesis. nih.gov

Key neuroprotective mechanisms include:

Modulation of Apoptotic Pathways: Lithium upregulates the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) while suppressing the function of pro-apoptotic proteins such as p53 and Bax. researchgate.net This shifts the cellular balance away from programmed cell death.

Induction of Neurotrophic Factors: Lithium treatment has been shown to increase the synthesis and release of crucial neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF). researchgate.netnih.gov BDNF is vital for neuronal survival, growth, and synaptic plasticity. researchgate.netnih.gov

Stimulation of Autophagy: By inhibiting IMPA, lithium promotes autophagy, which helps clear misfolded or aggregated proteins that can be toxic to neurons, a mechanism relevant to several neurodegenerative disorders. nih.gov

Reduction of Oxidative Stress and Inflammation: Lithium has been observed to mitigate oxidative stress and lessen pro-inflammatory responses within the brain, further contributing to a supportive environment for neuronal health. nih.gov

| Mechanism | Primary Molecular Target | Downstream Effect | Reference |

|---|---|---|---|

| Anti-Apoptosis | GSK-3 | Increased Bcl-2 expression; Decreased p53 and Bax activity | researchgate.net |

| Neurotrophic Support | GSK-3 | Increased synthesis and release of BDNF | researchgate.netnih.gov |

| Promotion of Autophagy | IMPA | Enhanced clearance of toxic protein aggregates | nih.gov |

| Anti-inflammatory Action | Multiple | Reduction of pro-inflammatory cytokine release | nih.gov |

Beyond GSK-3 and IMPA, lithium's therapeutic effects are mediated through its interaction with a broader network of signaling pathways. scielo.brresearchgate.net

Wnt/β-catenin Pathway: GSK-3 is a key component of the "destruction complex" that targets β-catenin for degradation. By inhibiting GSK-3, lithium allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of genes involved in cell survival and neurogenesis. uoa.gr

PI3K/Akt Pathway: As mentioned, lithium can activate the Akt signaling pathway, which is a central regulator of cell survival and proliferation. uoa.gr Activated Akt indirectly inhibits GSK-3, creating a positive feedback loop that enhances neuroprotective signaling. uoa.gr

Neurotransmitter Systems: At a broader level, lithium modulates neurotransmission. It has been shown to reduce excitatory neurotransmission mediated by dopamine (B1211576) and glutamate (B1630785) while increasing inhibitory neurotransmission via GABA.

Comparative Mechanistic Studies

While the core mechanism of action resides with the lithium ion, the choice of the salt form, such as salicylate (B1505791) versus carbonate, can significantly influence its pharmacokinetic profile, which in turn affects its delivery to target tissues.

Pharmacokinetic studies in animal models have revealed significant differences between lithium salicylate and the more commonly used lithium carbonate. These differences primarily relate to the rate of absorption and the resulting concentration profile in plasma and the brain.

A study in rats demonstrated that lithium salicylate exhibits a profoundly different pharmacokinetic profile compared to lithium carbonate. nih.gov While lithium carbonate leads to a sharp peak in plasma concentration shortly after administration, lithium salicylate produces a more sustained and stable plateau of lithium levels in both plasma and the brain, extending beyond 48 hours post-dose. nih.gov This profile avoids the high peak concentrations that are often associated with the toxicity of lithium therapy. nih.gov

However, the relative bioavailability of lithium from lithium salicylate was found to be lower than that from lithium carbonate. nih.gov Despite this, the sustained plasma levels achieved with lithium salicylate are considered a potential advantage for improving the safety profile of lithium therapy. nih.gov

| Parameter | Lithium Salicylate | Lithium Carbonate | Reference |

|---|---|---|---|

| Plasma Concentration Profile | Sustained plateau for over 48 hours, no sharp peak | Rapid peak followed by elimination within 48 hours | nih.gov |

| Relative Bioavailability (Plasma) | 0.35 | 1.00 (Reference) | nih.gov |

| Relative Bioavailability (Brain) | 0.54 | 1.00 (Reference) | nih.gov |

Modulated Bioavailability and Absorption Profiles

Research into the pharmacokinetics of lithium salicylate has revealed distinct bioavailability and absorption profiles when compared to more commonly used lithium salts, such as lithium carbonate. nih.gov Mechanistic studies in rat models have demonstrated that lithium salicylate produces a significantly different pharmacokinetic curve. nih.gov Unlike the rapid peak in plasma concentration associated with lithium carbonate, lithium salicylate administration results in a sustained "plateau effect," maintaining elevated plasma and brain levels of lithium for more than 48 hours post-dose. nih.gov This profile is notable for the absence of the sharp initial spike in concentration, a characteristic linked to the toxicity issues of conventional lithium therapies. nih.gov

The underlying mechanism for this modulated profile is hypothesized to be related to the absorption, distribution, metabolism, and/or elimination (ADME) effects influenced by the salicylate anion. nih.gov Although the precise mechanism remains unclear, the observed pharmacokinetics were not due to solubility-mediated effects, as the salts were administered in a fully dissolved aqueous solution. nih.gov This suggests that the salicylate component actively influences the handling of the lithium ion in the body. nih.gov

Interestingly, the relative bioavailability of lithium salicylate in both plasma and brain was found to be lower than that of lithium carbonate. nih.gov Despite this, the sustained-release characteristic is considered a significant finding for the development of potentially safer lithium therapeutics. nih.gov Further research has also indicated that the intestinal absorption of both salicylate and lithium can be influenced by other compounds; for example, copper sulfate (B86663) has been shown to decrease their absorption in the human intestine. nih.gov

| Parameter | Lithium Salicylate (Plasma) | Lithium Salicylate (Brain) |

|---|---|---|

| TMAX (hour) | 24 ± 0.0 | 48 ± 0.0 |

| CMAX (μg/mL or μg/g) | 2.21 ± 0.10 | 2.89 ± 0.13 |

| AUC(0–72) (hour*μg/mL or /g) | 121.8 ± 5.71 | 153.1 ± 7.66 |

| Frel (vs. Lithium Carbonate) | 0.35 | 0.54 |

Data from pharmacokinetic studies in rats comparing Lithium Salicylate to Lithium Carbonate. nih.gov

Crystal Engineering Strategies for Modulating Pharmacokinetics

Crystal engineering offers a sophisticated strategy for modifying the physicochemical properties of active pharmaceutical ingredients, thereby modulating their pharmacokinetic profiles. nih.govacs.org This approach has been applied to lithium salicylate through the synthesis of novel ionic cocrystals (ICCs). nih.govacs.org One such example is the creation of an ionic cocrystal composed of lithium salicylate and L-proline (B1679175), designated as LISPRO. nih.govacs.org

The rationale behind this strategy is that by altering the crystal structure of the lithium salt, it is possible to influence its in vivo behavior, including its absorption and distribution, without altering the primary therapeutic agent—the lithium ion. acs.org The synthesis of LISPRO involves dissolving lithium salicylate and L-proline in deionized water and allowing the solvent to evaporate slowly, which results in the formation of the cocrystal. nih.govacs.org

Structural analysis reveals that in LISPRO, lithium cations are linked by bridging carboxylate moieties from both the salicylate and the L-proline molecules. nih.govacs.org This novel molecular arrangement has been shown to successfully modulate the pharmacokinetics of lithium compared to lithium carbonate. nih.govacs.org Studies in animal models demonstrated that LISPRO provides more stable plasma lithium levels and significantly higher brain lithium concentrations compared to lithium carbonate. researchgate.net This crystal engineering approach represents a significant advancement in developing a new generation of lithium therapeutics with potentially improved safety and efficacy profiles. nih.govacs.org The structure of lithium salicylate monohydrate itself is a layered arrangement where helices are double-bridged by the carboxylate groups of the salicylate anions, a feature that provides a foundation for such crystal engineering endeavors. researchgate.netrsc.org

Toxicological Mechanisms and Environmental Fate Research

Interaction with Biological Systems at High Concentrations

At high concentrations, the lithium ion exerts significant toxicological effects on biological systems. nih.gov While the therapeutic mechanisms of lithium are complex, its toxicity stems from its similarity to other monovalent cations like sodium and potassium, allowing it to interfere with fundamental cellular processes. nih.gov Although research may not focus exclusively on lithium salicylate, the toxicological mechanisms are primarily attributed to the lithium ion itself.

Proposed mechanisms for lithium toxicity at high concentrations include:

Ion Transport Disruption : As a cation similar to sodium, lithium can affect ion transport across cell membranes and interfere with membrane potentials. The kidneys, for instance, handle lithium and sodium in a similar manner, which is why sodium depletion can lead to significantly increased lithium reabsorption and potential toxicity. nih.gov

Enzyme Inhibition : A key and highly studied bioactivity of lithium is the inhibition of enzymes such as inositol monophosphatase (IMPase) and glycogen synthase kinase 3 beta (GSK-3β). At toxic levels, this inhibition can disrupt critical signaling pathways, including the inositol pathway, leading to reduced neuronal responsiveness. nih.govnih.gov

Neurotransmitter System Alteration : Lithium can stimulate the release of serotonin (B10506) from the hippocampus and affect neuronal responsiveness to various neurotransmitters by inhibiting adenylate cyclase and G proteins. At excessive concentrations, these effects can become dysregulated. nih.gov

Severe lithium toxicity can lead to serious outcomes, including coma, brain damage, and death. nih.gov Furthermore, high levels of lithium can induce serotonin syndrome, a potentially fatal condition, especially when co-administered with other serotonergic drugs. nih.gov

Environmental Impact and Degradation Pathways

The environmental fate of lithium compounds, including lithium salicylate, is an area of growing concern due to increased industrial use, particularly in batteries. confex.com Lithium is a naturally occurring element, but its release into the environment from anthropogenic sources can pose ecotoxicological hazards. confex.com

Studies on lithium salts have shown chronic toxicity across multiple trophic levels. confex.com Specific environmental impacts observed include:

Aquatic Toxicity : Research has demonstrated that lithium can be toxic to aquatic life, including algae, invertebrates, and fish. confex.com

Developmental Effects : Lithium has been shown to cause developmental defects in several species. confex.com

Phytotoxicity : The presence of lithium in soil and water can be toxic to various plant species. confex.com

There is a significant lack of specific research on the environmental degradation pathways of this compound itself. The primary concern revolves around the dissociation of the compound, releasing lithium ions and salicylate into the environment. The environmental impact of spent lithium-ion batteries is a major focus of research, but this often centers on the recovery of elemental lithium and other metals rather than the degradation of specific lithium salts. researchgate.net The scientific community has highlighted an urgent need to better understand how human activities contribute to the environmental occurrence of lithium and to perform comprehensive risk assessments for its uses throughout its lifecycle. confex.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Crystal Forms

Future research is anticipated to focus on developing innovative synthetic methodologies for lithium salicylate (B1505791) monohydrate and related materials. A significant area of interest is the exploration of crystal engineering to create novel crystalline forms with tailored properties. This includes the synthesis of ionic cocrystals (ICCs), which are multi-component materials formed from a salt and a molecular or ionic compound. nih.govacs.org

One notable example is the creation of an ionic cocrystal involving lithium salicylate and the amino acid L-proline (B1679175), designated as LISPRO. nih.govnih.gov This approach utilizes the strong coordination bonds between the lithium cation and the coformer molecule to create new solid-state structures. nih.gov The synthesis of LISPRO has been achieved by dissolving equimolar amounts of lithium salicylate and L-proline in hot deionized water and allowing for slow evaporation. nih.govacs.org

Furthermore, the investigation of polymorphism in these cocrystals is a critical research direction. nih.gov For instance, the LISPRO cocrystal has been found to exist in at least two polymorphic forms, a monoclinic form (LISPRO(α)) and a more thermodynamically stable orthorhombic polymorph (LISPRO(β)). nih.gov These polymorphs exhibit different conformations of the salicylate ions and arrangements of their coordination networks. nih.gov Understanding the conditions that lead to the formation of specific polymorphs is crucial for controlling the material's properties.

Researchers have also noted that the solvent used during crystallization plays a critical role in the resulting structure. While crystallization from aqueous solutions yields the stable monohydrate, using methanol (B129727) can result in the formation of an unstable methanol solvate, LiSal·MeOH, which degrades in air. researchgate.net

| Crystal System | Synthesis Method | Key Structural Feature | Reference |

| Monoclinic (P2₁/c) | Crystallization from aqueous solution | Alternating Δ- and Λ-[(H₂O)Li⁺]∞ helices | researchgate.netrsc.org |

| Ionic Cocrystal (Monoclinic, P2₁) | Slow evaporation from aqueous solution with L-proline | Contains four lithium cations, four salicylate anions, and four L-proline molecules in the unit cell | nih.govnih.gov |

| Ionic Cocrystal (Orthorhombic) | Slurry conversion of the monoclinic cocrystal form | More thermodynamically stable polymorph of the LISPRO cocrystal | nih.gov |

| Methanol Solvate | Growth from methanol solution | Unstable crystals that degrade in air due to methanol loss | researchgate.net |

Advanced Spectroscopic Characterization of Interactions

To gain deeper insights into the molecular interactions within lithium salicylate monohydrate and its derivatives, advanced spectroscopic techniques are being increasingly employed. Future studies will likely leverage methods such as Raman and Fourier-transform infrared (FT-IR) spectroscopy to probe the coordination environment of the lithium ion and the vibrational modes of the salicylate anion and water molecule. researchgate.netresearchgate.net These techniques are sensitive to the local chemical environment and can provide detailed information on ion-solvent and ion-ion interactions. researchgate.net

For instance, FT-IR spectroscopy can identify the coordination of the carbonyl group of the salicylate with the lithium cation by observing shifts in the C=O stretching vibration frequency. researchgate.net Similarly, Raman spectroscopy is a powerful tool for assigning anion Raman band positions to specific forms of coordination with the Li⁺ cation. researchgate.net

Furthermore, spectroscopic methods like circular dichroism (CD) are valuable for studying the interactions of salicylate-containing compounds in biological systems. Studies on the interaction of the salicylate ion with DNA have used CD, fluorescence spectroscopy, and UV-Vis spectrophotometry to characterize binding modes. nih.gov These investigations revealed that salicylate binds cooperatively to the minor groove of DNA, causing minor structural distortions. nih.gov The application of such advanced techniques to this compound could elucidate its behavior in bio-inspired materials.

Computational Chemistry Approaches to Structure and Reactivity

Computational chemistry is becoming an indispensable tool for complementing experimental studies on this compound. Density Functional Theory (DFT) calculations, for example, can be used to predict and analyze the geometric and electronic structures of the compound and its derivatives. researchgate.net Quantum chemical calculations have been used to support the formation of probable intermediate forms of related salicylate structures. researchgate.net

Future computational work will likely focus on:

Predicting Crystal Structures: Simulating different packing arrangements to predict new, stable polymorphs or solvates.

Modeling Reactivity: Investigating reaction mechanisms and transition states to guide the synthesis of new materials.

Simulating Spectroscopic Data: Calculating theoretical vibrational frequencies (IR and Raman) to aid in the interpretation of experimental spectra and confirm coordination environments.

Understanding Intermolecular Forces: Quantifying the strength and nature of hydrogen bonds and coordination bonds that govern the crystal structure.

These computational approaches provide a molecular-level understanding that can be difficult to obtain through experimental means alone, thereby accelerating the design of new materials with desired properties.

Development of Tailored this compound-Based Materials

A significant future direction is the development of new materials based on this compound that are tailored for specific applications. The synthesis of ionic cocrystals, as mentioned previously, is a prime example of this strategy. nih.govacs.org By combining lithium salicylate with other molecules, such as amino acids, researchers can modulate the physicochemical properties of the resulting material. nih.gov This "crystal engineering" approach offers the potential to create materials with improved characteristics. nih.gov

The inherent properties of lithium salicylate also suggest its use in other functional materials. It has been identified as an important antioxidant in the production of oils and greases. researchgate.net Future research could explore the incorporation of this compound into polymer matrices or as a component in metal-organic frameworks (MOFs) to create advanced functional materials. rsc.org The design of such tailored materials could harness the compound's unique structural and chemical features for applications in areas ranging from energy storage to catalysis. rsc.org

Deeper Understanding of Bioinorganic Coordination Mechanisms

The structure of this compound, with its tetracoordinate lithium cations bridged by carboxylate groups, provides a model system for studying bioinorganic coordination chemistry. researchgate.netrsc.org The lithium ion is coordinated in a tetrahedral LiO₄ geometry within a polymeric structure. researchgate.net

Future research will aim to achieve a more profound understanding of these coordination mechanisms, particularly in the context of interactions with biological molecules. The formation of cocrystals with amino acids like L-proline demonstrates the ability of the lithium ion to coordinate with biologically relevant ligands. nih.gov In the LISPRO cocrystal, each lithium cation is linked to adjacent lithiums by four bridging carboxylate moieties, two from salicylate and two from L-proline. nih.govacs.org

Investigating how the salicylate and water ligands compete with or are displaced by other potential biological ligands (e.g., peptides, nucleic acids) is a key area for future study. Spectroscopic and computational methods will be crucial in mapping these complex coordination equilibria and understanding the factors that govern the stability and structure of these bioinorganic assemblies. This knowledge is fundamental to designing new materials for biomedical applications and understanding the role of lithium ions in biological systems.

Q & A

Basic: What methodologies are recommended for synthesizing high-purity Lithium salicylate monohydrate for pharmacological research?

This compound is typically synthesized via acid-base reactions between salicylic acid and lithium hydroxide under controlled stoichiometric conditions. Key steps include:

- Neutralization : React salicylic acid with lithium hydroxide monohydrate in aqueous or alcoholic solvents at 60–80°C .

- Crystallization : Slow evaporation or cooling to induce monohydrate formation, followed by vacuum filtration.

- Purification : Recrystallization in ethanol-water mixtures to remove unreacted precursors.

- Validation : Confirm purity via acid-base titration (GB/T 11064.1-2013) and X-ray diffraction for crystalline structure .

Basic: What analytical techniques are validated for assessing purity and composition in this compound?

Standardized methods from Chinese National Standards (GB/T) include:

- Titrimetry : Acid-base titration for lithium quantification (GB/T 11064.1-2013) and potentiometric titration for chloride impurities (GB/T 11064.3-2013) .

- Spectroscopy :

- Thermogravimetric analysis (TGA) : Verify monohydrate stability by measuring water loss at 100–150°C .

Advanced: How can researchers address discrepancies in pharmacokinetic profiles between Lithium salicylate and carbonate/lactate salts?

Discrepancies in absorption rates or bioavailability require:

- Controlled comparative studies : Use identical animal models (e.g., Sprague-Dawley rats) and dosing regimens to isolate salt-specific effects .

- Pharmacokinetic modeling : Monitor plasma concentration-time curves and calculate parameters like , , and AUC.